Fissinolide
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Overview
Description
Fissinolide is a limonoid compound first isolated from the Brazilian tree Cedrela fissilis. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fissinolide involves several steps, starting from naturally occurring precursors. One common method includes the reduction of a carbonyl function to an alcohol, followed by acetylation. This process requires specific reagents and conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Fissinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can be employed to convert carbonyl groups to alcohols.
Substitution: Substitution reactions often involve nucleophiles that replace specific functional groups within the this compound structure.
Major Products:
Scientific Research Applications
Mechanism of Action
Fissinolide is part of a broader class of limonoids, which includes compounds such as angustidienolide and photogedunin acetates. Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities .
Comparison with Similar Compounds
- Angustidienolide
- Photogedunin acetates
- Toosendanin
Properties
CAS No. |
11046-11-0 |
---|---|
Molecular Formula |
C29H36O8 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |
InChI Key |
YOTCKRFNSMJTGD-ZFZOQYKTSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Canonical SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Origin of Product |
United States |
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